An In-depth Technical Guide to the Synthesis and Properties of 6-Chloro-2-methyl-3-nitropyridine
An In-depth Technical Guide to the Synthesis and Properties of 6-Chloro-2-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-methyl-3-nitropyridine is a key heterocyclic intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chloro, a methyl, and a nitro group on a pyridine (B92270) ring, provides a versatile scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological relevance of 6-Chloro-2-methyl-3-nitropyridine. Detailed experimental protocols for its preparation are presented, alongside a summary of its key characteristics in a structured tabular format. Furthermore, this document explores the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a crucial pathway in angiogenesis and a known target for various pyridine-containing therapeutic agents, offering a potential avenue for the application of 6-Chloro-2-methyl-3-nitropyridine derivatives in drug discovery.
Synthesis of 6-Chloro-2-methyl-3-nitropyridine
The synthesis of 6-Chloro-2-methyl-3-nitropyridine is most commonly achieved through a two-step process starting from 2-amino-6-methylpyridine (B158447). This process involves the nitration of the pyridine ring followed by the chlorination of the resulting hydroxypyridine intermediate.
Synthetic Workflow
The overall synthetic scheme can be visualized as a two-step process, beginning with the nitration of 2-amino-6-methylpyridine to yield 2-hydroxy-6-methyl-5-nitropyridine (B1296529), which is then chlorinated to produce the final product, 6-Chloro-2-methyl-3-nitropyridine.
Experimental Protocols
Step 1: Synthesis of 2-hydroxy-6-methyl-5-nitropyridine
This procedure involves the nitration of 2-amino-6-methylpyridine using a mixture of concentrated sulfuric acid and nitric acid.
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Materials:
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2-amino-6-methylpyridine
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Ammonia (B1221849) solution
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Water
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Procedure:
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In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine in concentrated sulfuric acid. The dissolution is exothermic, so it should be done carefully with cooling in an ice bath.
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Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, also cooled in an ice bath.
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Slowly add the nitrating mixture to the solution of 2-amino-6-methylpyridine while maintaining the reaction temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a concentrated ammonia solution until the pH is approximately 7. This will cause the product to precipitate.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-6-methyl-5-nitropyridine.
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Step 2: Synthesis of 6-Chloro-2-methyl-3-nitropyridine
The intermediate, 2-hydroxy-6-methyl-5-nitropyridine, is then chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
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Materials:
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2-hydroxy-6-methyl-5-nitropyridine
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Phosphorus oxychloride (POCl₃)
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Phosphorus pentachloride (PCl₅)
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Ice water
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Dichloromethane (DCM)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Procedure:
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In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-6-methyl-5-nitropyridine to phosphorus oxychloride.
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Carefully add phosphorus pentachloride to the mixture.
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Heat the reaction mixture to reflux (around 110 °C) and maintain for 2-3 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.
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After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
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A brown solid, the crude product, will precipitate. Collect the solid by filtration and wash it with cold water.
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For further purification, the crude product can be extracted with dichloromethane. The organic layers are combined, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 6-Chloro-2-methyl-3-nitropyridine as a light brown solid.[1]
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Physicochemical and Spectral Properties
The key physicochemical and spectral properties of 6-Chloro-2-methyl-3-nitropyridine are summarized in the table below. This data is essential for its identification, handling, and use in further synthetic applications.
| Property | Value |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
| CAS Number | 22280-60-0 |
| Appearance | Light beige to brown powder |
| Melting Point | 54-55 °C |
| Boiling Point | 255.9 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| Solubility | Soluble in DMSO |
| IR Spectrum | Characteristic peaks for C-Cl, C-N, N=O, and aromatic C-H vibrations. |
| Mass Spectrum (GC-MS) | Molecular ion peak (M+) consistent with the molecular weight. |
| ¹H NMR | No publicly available experimental data found. |
| ¹³C NMR | No publicly available experimental data found. |
Biological Context and Potential Applications
While the direct biological activity of 6-Chloro-2-methyl-3-nitropyridine is not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with significant pharmacological properties. Pyridine and nitropyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.
Relevance to VEGFR-2 Signaling Pathway
Derivatives of substituted pyridines have been investigated as inhibitors of key signaling pathways implicated in cancer progression. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, which is a potential target for novel therapeutics derived from scaffolds like 6-Chloro-2-methyl-3-nitropyridine.
Conclusion
6-Chloro-2-methyl-3-nitropyridine is a valuable synthetic intermediate with straightforward and scalable synthetic routes. Its well-defined physicochemical properties make it a reliable building block for the development of more complex molecules. The presence of the pyridine core, combined with reactive chloro and nitro substituents, suggests significant potential for the discovery of novel drug candidates. The exploration of its derivatives as modulators of critical biological pathways, such as VEGFR-2 signaling, represents a promising direction for future research in medicinal chemistry and drug development. This guide provides a solid foundation of its synthesis and properties to aid researchers in these endeavors.
